2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane
Description
2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane is an epoxide derivative characterized by a strained oxirane (epoxide) ring and two 4-chlorophenyl groups attached via a methoxy-methyl bridge. Its molecular formula is C₁₇H₁₄Cl₂O₂, with a molecular weight of 337.20 g/mol. The compound’s reactivity arises from the electron-withdrawing chlorine substituents, which enhance the electrophilicity of the epoxide ring, making it highly reactive in nucleophilic addition and ring-opening reactions. This structural motif is critical in medicinal chemistry and organic synthesis, particularly for constructing chiral intermediates or bioactive molecules .
Properties
IUPAC Name |
2-[bis(4-chlorophenyl)methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)16(20-10-15-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPFUSVMXXVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores the compound's mechanisms of action, biological effects, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by an oxirane (epoxide) ring structure, which contributes to its reactivity. The presence of two 4-chlorophenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions due to the strained oxirane ring. This reactivity can lead to the formation of various metabolites that may interact with cellular targets, including enzymes and receptors.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.
- Case Study : A related compound demonstrated an IC50 value of 0.017 µM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard treatments like Staurosporine and 5-FU, which had IC50 values of 5.07 µM and 5.18 µM respectively .
Antioxidant Activity
The compound's potential to modulate oxidative stress has been explored. Some derivatives have shown the ability to enhance antioxidant enzyme levels (e.g., CAT, SOD) while reducing markers of oxidative damage (e.g., MDA levels) in cellular models.
| Parameter | Control | Compound Treatment |
|---|---|---|
| GSH Levels (mg/g tissue) | 18.23 | 39.27 |
| CAT Activity (U/g tissue) | 21.69 | 46.90 |
| MDA Levels (nmol/g tissue) | 98.39 | 73.36 |
This table illustrates the significant increase in antioxidant levels following treatment with related compounds, suggesting a protective effect against oxidative stress in cancer models .
Toxicity and Safety
While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
- Hematological Parameters : In vivo studies showed no significant adverse effects on hematological parameters in treated mice compared to controls, suggesting a favorable safety profile for further development .
Future Directions
Further research is warranted to elucidate the specific molecular targets of this compound and its derivatives. Investigating its effects on various cancer cell lines and understanding its pharmacokinetics will be essential for developing this compound into a viable therapeutic agent.
Comparison with Similar Compounds
Reactivity
- Chlorine vs. Fluorine Substituents : The bis(4-chlorophenyl) derivative exhibits higher electrophilicity than its fluorinated analog (C₁₆H₁₄F₂O₂) due to chlorine’s stronger electron-withdrawing effect, facilitating nucleophilic attacks on the epoxide ring .
- Methoxy vs. Chlorine : The methoxy-substituted analog (C₁₁H₁₄O₃) demonstrates reduced reactivity, as the electron-donating methoxy group stabilizes the epoxide ring, limiting ring-opening reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
